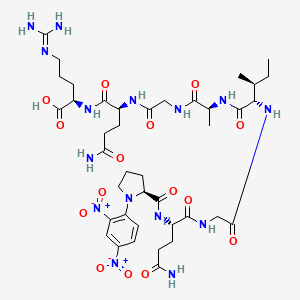
5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
説明
5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a synthetic compound that has been widely used in scientific research. It is also known by its chemical name, DMOCO. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用機序
The mechanism of action of DMOCO is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in metabolic pathways. DMOCO has been shown to inhibit the activity of pyruvate dehydrogenase, which is involved in the conversion of pyruvate to acetyl-CoA. This inhibition leads to a decrease in ATP production, which can affect the growth and survival of cancer cells and bacteria.
Biochemical and Physiological Effects:
DMOCO has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, induce apoptosis, and reduce inflammation. DMOCO has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
DMOCO has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time. However, DMOCO has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also has low selectivity, which can lead to off-target effects.
将来の方向性
There are several future directions for the study of DMOCO. One direction is to study its potential as a drug candidate for the treatment of cancer, bacterial infections, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to understand its effects on metabolic pathways. Further studies are also needed to optimize the synthesis method of DMOCO and improve its selectivity and bioavailability.
Conclusion:
In conclusion, DMOCO is a synthetic compound that has been widely used in scientific research. It has been studied for its potential as a drug candidate for the treatment of cancer, bacterial infections, and neurodegenerative diseases. DMOCO has been shown to inhibit the growth of cancer cells and bacteria, induce apoptosis, and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, further studies are needed to optimize the synthesis method of DMOCO and improve its selectivity and bioavailability.
科学的研究の応用
DMOCO has been used in various scientific research studies. It has been studied as a potential drug candidate for the treatment of cancer, bacterial infections, and neurodegenerative diseases. DMOCO has been shown to inhibit the growth of cancer cells and bacteria by interfering with their metabolic pathways. It has also been studied for its neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-3-4(2)10-7(12)5(9-3)6(8)11/h1-2H3,(H2,8,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYIEGLEXWYCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302353 | |
| Record name | 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90000-71-8 | |
| Record name | 90000-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















